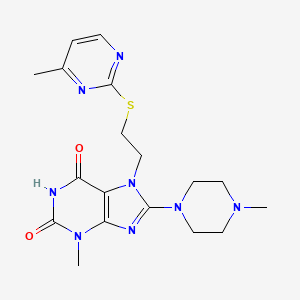

![molecular formula C11H6ClFN2 B2869272 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline CAS No. 195711-38-7](/img/structure/B2869272.png)

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

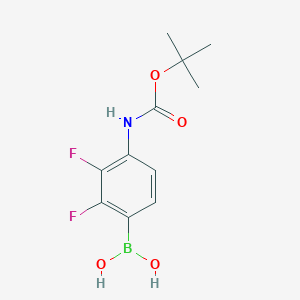

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C11H6ClFN2 . It is a type of quinoxaline, a class of compounds that are known for their various biological activities .

Synthesis Analysis

Quinoxalines can be synthesized through various methods. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This process requires a high temperature, a strong acid catalyst, and long hours of heating . Other synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzene and pyrazine ring . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions. For instance, the thioamide group can be introduced to increase the bioactivity of certain quinoxaline derivatives . Furthermore, [1,3,4] oxadiazole and [1,2,4]-triazole subunits can enhance the antimicrobial activity, hence they can be incorporated in quinoxaline ring .Physical and Chemical Properties Analysis

This compound is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Pharmaceutical Research

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline and its derivatives are significant in pharmaceutical research and organic synthesis. A method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines has been developed. This method uses NCS as a chlorinating agent, DMSO, and CHCl3 as the solvent, demonstrating the compound's versatility in organic reactions (Le et al., 2021).

2. Synthesis of Fluorescent Derivatives

Quinoxalines, including this compound, are used to create fluorescent derivatives. For instance, a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative was synthesized through a Cu(II)-mediated reaction, highlighting the use of quinoxaline derivatives as potential fluorophores (Koner & Ray, 2008).

3. Development of Antimicrobial Agents

Quinoxaline derivatives, including variations of this compound, have shown potential as antimicrobial agents. The synthesis of quinoxaline derivatives with various substitutions, including chloro and fluoro groups, has been linked to antimicrobial activities. These derivatives were evaluated for their antibacterial and antifungal activities, emphasizing their significance in developing new antimicrobial agents (Ishikawa, Sugiyama, & Yokoyama, 2013).

4. Anticancer Research

9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives, closely related to this compound, have been synthesized and evaluated as antitumor agents. These compounds have been shown to intercalate with DNA, suggesting their potential use in anticancer therapies (Gu et al., 2017).

5. Anion Sensing Applications

Quinoxaline-based derivatives, similar to this compound, have been used in the development of chemosensors for inorganic anions. These sensors utilize the quinoxaline structure for anion selectivity, demonstrating their application in biomolecular science (Dey, Al Kobaisi, & Bhosale, 2018).

Wirkmechanismus

Zukünftige Richtungen

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment .

Eigenschaften

IUPAC Name |

4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)10-7(13)3-1-4-8(10)14-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYZZISTOMBYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

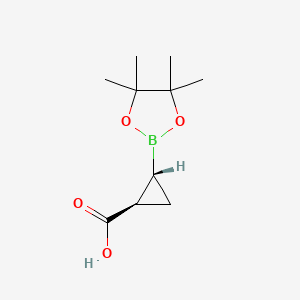

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)

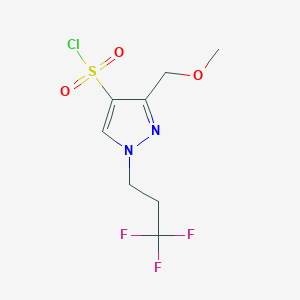

![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)

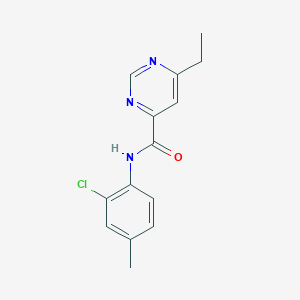

![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)

![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)

![(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride](/img/structure/B2869212.png)